5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
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Overview
Description
5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves a series of organic reactions. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction forms the isoxazole ring, which is then further functionalized to introduce the pyrrolidin-1-yl and 4-chloro-phenylamino groups . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the protein lysine methyltransferase G9a, which plays a role in gene expression regulation. By inhibiting G9a, the compound can induce apoptosis in cancer cells and reduce the dimethylation of histone H3 at lysine 9 .
Comparison with Similar Compounds
Similar compounds to 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one include:
5-(4-Chloro-phenylamino)-3-cyclohexylamino-anthra[1,9-cd]isoxazol-6-one: This compound has a cyclohexylamino group instead of a pyrrolidin-1-yl group.
5-(4-Methoxyphenyl)amino-3-(pyrrolidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one: This derivative has a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
332100-09-1 |
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Molecular Formula |
C24H18ClN3O2 |
Molecular Weight |
415.9g/mol |
IUPAC Name |
10-(4-chloroanilino)-12-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C24H18ClN3O2/c25-14-7-9-15(10-8-14)26-18-13-19(28-11-3-4-12-28)22-21-20(18)23(29)16-5-1-2-6-17(16)24(21)30-27-22/h1-2,5-10,13,26H,3-4,11-12H2 |
InChI Key |
NHFDSOSIPHPKAX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1CCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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